molecular formula C6H4Br2O2S B1444643 Methyl 3,5-dibromo-2-carboxylate CAS No. 62224-21-9

Methyl 3,5-dibromo-2-carboxylate

Cat. No.: B1444643
CAS No.: 62224-21-9
M. Wt: 299.97 g/mol
InChI Key: LVSJAZBOGSEUKI-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2-carboxylate is an organic compound with the molecular formula C6H4Br2O2 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dibromo-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 2-thiophenecarboxylate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form methyl 3,5-dibromo-2-thiophenemethanol.

    Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions include various substituted thiophenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,5-dibromo-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 3,5-dibromo-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atoms and ester group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
  • Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 3,5-dibromo-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research.

Properties

IUPAC Name

methyl 3,5-dibromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSJAZBOGSEUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735243
Record name Methyl 3,5-dibromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62224-21-9
Record name Methyl 3,5-dibromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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